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Compound of Interest

Compound Name: 2-Ethyl-3-methylbut-1-ene

Cat. No.: B13780073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula,

physicochemical properties, synthesis, spectroscopic characterization, and reactivity of 2-
Ethyl-3-methylbut-1-ene. This document is intended to serve as a valuable resource for

researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug

development.

Chemical Structure and Properties
2-Ethyl-3-methylbut-1-ene is an unsaturated hydrocarbon with the molecular formula C₇H₁₄.

[1][2][3] Its structure features a terminal double bond and a branched alkyl chain. The IUPAC

name clearly defines its structure: a four-carbon butene chain with the double bond at the first

position, an ethyl group at the second carbon, and a methyl group at the third carbon.

Synonyms: 3-Methyl-2-ethyl-1-butene, 2-Methyl-3-methylenepentane.[1][2][3]

The key physicochemical properties of 2-Ethyl-3-methylbut-1-ene are summarized in the table

below for easy reference.
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Property Value

Molecular Formula C₇H₁₄

Molecular Weight 98.19 g/mol [1]

CAS Number 7357-93-9[1][2][3]

Boiling Point 85.1 °C at 760 mmHg[3]

Density 0.704 g/cm³[3]

Refractive Index 1.4024[3]

Melting Point -124.4 °C (estimate)[3]

Flash Point 108 °C[3]

Synthesis of 2-Ethyl-3-methylbut-1-ene
The synthesis of 2-Ethyl-3-methylbut-1-ene can be achieved through several established

organic chemistry methodologies. The most common and regioselective methods include the

Wittig reaction and the dehydration of a corresponding tertiary alcohol.

Wittig Reaction (Proposed Experimental Protocol)
The Wittig reaction is a highly effective method for the synthesis of alkenes from carbonyl

compounds and phosphonium ylides.[4][5][6] For the synthesis of 2-Ethyl-3-methylbut-1-ene,

the reaction would involve 3-methyl-2-butanone and the ylide generated from

ethyltriphenylphosphonium bromide.

Reaction Scheme:

Experimental Protocol:

Step 1: Preparation of the Phosphonium Ylide.

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq)

and anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.

Slowly add a strong base, such as n-butyllithium (1.0 eq), dropwise via syringe. The

formation of the ylide is indicated by the appearance of a characteristic orange or red

color.

Stir the mixture at 0 °C for 1 hour.

Step 2: Reaction with the Ketone.

To the ylide solution at 0 °C, add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous

THF dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

The crude product, which contains the desired alkene and triphenylphosphine oxide, can

be purified by fractional distillation to yield pure 2-Ethyl-3-methylbut-1-ene.

Dehydration of 2-Ethyl-3-methylbutan-2-ol
An alternative synthetic route involves the acid-catalyzed dehydration of 2-ethyl-3-methylbutan-

2-ol.[7][8][9] This tertiary alcohol can be prepared via a Grignard reaction between 3-methyl-2-

butanone and ethylmagnesium bromide. The subsequent dehydration typically yields a mixture

of alkene isomers, with the Zaitsev and Hofmann products being the major and minor products,

respectively.
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Spectroscopic Data
The structural elucidation of 2-Ethyl-3-methylbut-1-ene is confirmed by various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the

molecule.

¹³C NMR Chemical Shifts (CDCl₃):[1][10]

Carbon Atom Chemical Shift (δ, ppm)

C1 (=CH₂) ~108.5

C2 (-C(Et)=) ~153.2

C3 (-CH(Me)₂) ~33.8

C4 (-CH(CH₃)₂) ~21.5 (x2)

C5 (-CH₂CH₃) ~24.1

C6 (-CH₂CH₃) ~12.9

¹H NMR Spectral Data (Predicted):

δ ~4.7-4.9 ppm (m, 2H): Protons on the terminal double bond (=CH₂).

δ ~2.0-2.2 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

δ ~1.8-2.0 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).

δ ~1.0-1.2 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

δ ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Ethyl-3-methylbut-1-ene exhibits characteristic absorption bands for an

alkene.[1]

Key IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration

~3080 =C-H stretch

~2960-2850 C-H stretch (alkyl)

~1645 C=C stretch

~890 =C-H bend (out-of-plane)

Mass Spectrometry
The mass spectrum of 2-Ethyl-3-methylbut-1-ene shows a molecular ion peak and

characteristic fragmentation patterns.[1][11]

Key Mass Spectrometry Data:

m/z Interpretation

98 Molecular ion [M]⁺

83 [M - CH₃]⁺

69 [M - C₂H₅]⁺

55 [M - C₃H₇]⁺

Reactivity and Chemical Transformations
The reactivity of 2-Ethyl-3-methylbut-1-ene is primarily dictated by the presence of the

carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

The general workflow for the synthesis and characterization of 2-Ethyl-3-methylbut-1-ene via

the Wittig reaction is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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